lethality and toxicity of omega-conotoxin MVIIC in mammals
lethality and toxicity of omega-conotoxin MVIIC in mammals
Technical Guide: Lethality and Toxicity of -Conotoxin MVIIC in Mammals
Executive Summary
-Conotoxin MVIIC (MVIIC) is a 26-amino acid peptide toxin isolated from the venom of Conus magus. Unlike its clinically approved analogCritical Safety Warning: MVIIC exhibits a steep lethality curve in mammals, particularly when administered via intracerebroventricular (ICV) injection. The blockade of P/Q-type channels in the brainstem leads to irreversible respiratory arrest at doses as low as 0.1–0.4 µg in mice. Researchers must strictly adhere to route-specific safety protocols; while intrathecal (IT) administration shows a potential therapeutic window for neuroprotection, ICV administration carries a high risk of mortality.
Part 1: Molecular Mechanism of Toxicity
The toxicity of MVIIC is driven by its distinct binding kinetics and channel selectivity compared to other
Channel Selectivity and Kinetics
MVIIC blocks presynaptic calcium channels, preventing neurotransmitter release. Its lethality is directly linked to its interaction with the Cav2.1 (P/Q-type) isoform, which is dominant in the mammalian neuromuscular junction (though less critical than in fish) and, crucially, in the central respiratory centers of the brainstem.
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N-Type (Cav2.[1][2][3]2) Interaction: MVIIC blocks these channels with rapid reversibility (
seconds).[4] This mimics the action of MVIIA but with lower affinity. -
P/Q-Type (Cav2.1) Interaction: MVIIC blocks these channels with slow reversibility (
minutes).[4] This "quasi-irreversible" blockade leads to sustained synaptic failure in critical autonomic circuits.
The "Slow-Off" Toxicity Driver
The dissociation constant (
Figure 1: Kinetic basis of MVIIC toxicity. The quasi-irreversible blockade of Cav2.1 (Red pathway) drives lethality, whereas the reversible blockade of Cav2.2 (Green pathway) provides analgesia.
Part 2: Toxicological Profile & Lethality Data
Acute Lethality in Murine Models
The following data summarizes the lethality thresholds established in Mus musculus (Swiss Webster and C57BL/6 strains). Note the extreme route dependence.
| Parameter | Value / Observation | Route of Admin. | Source |
| Lethal Dose Range | 0.1 – 0.4 µg / mouse | ICV (Intracerebroventricular) | [1, 2] |
| LD50 (Estimated) | ~5–20 µg/kg | ICV | [2] |
| Max Tolerated Dose | 60 pmol (~0.16 µg) | Intralesional / Spinal | [3] |
| Primary Cause of Death | Respiratory depression, gasping, arrest | ICV | [2] |
| Onset of Symptoms | 10–30 minutes post-injection | ICV | [2] |
Clinical Symptoms of Toxicity
Animals treated with sub-lethal or lethal doses exhibit a progressive symptomatology characteristic of central synaptic blockade:
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Ataxia: "Walking in circles" or uncoordinated gait.
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Tremor: Distinct "shaking" phenotype (similar to MVIIA but often more severe due to cerebellar P/Q blockade).
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Respiratory Distress: Marked gasping (dyspnea) followed by cessation of breathing.
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Skeletal Muscle Weakness: Flaccid paralysis may occur, though central effects usually precede peripheral neuromuscular blockade in ICV models.
Comparative Safety: MVIIC vs. MVIIA
| Feature | ||
| Primary Target | Cav2.2 (N-Type) | Cav2.1 (P/Q) & Cav2.2 (N) |
| Selectivity | Highly Selective (>1000x for N vs P/Q) | Broad (High affinity for both) |
| Reversibility | Reversible | Poorly Reversible (P/Q) |
| Therapeutic Index | Narrow (Psychiatric/Neuro side effects) | Very Narrow / Non-existent (Lethal) |
| Clinical Status | FDA Approved (Prialt) | Research Tool Only |
Part 3: Experimental Protocols
Self-Validating ICV Injection Protocol (Mouse)
Objective: To administer MVIIC centrally while minimizing trauma-induced mortality and ensuring accurate targeting.
Reagents:
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Vehicle: Artificial Cerebrospinal Fluid (aCSF) or 0.9% Saline. Avoid phosphate-buffered saline (PBS) if calcium precipitation is a concern, though rare at these volumes.
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Toxin: Lyophilized MVIIC reconstituted to 0.1 µg/µL stock.
Workflow:
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Anesthesia: Induce with 5% Isoflurane; maintain at 1.5–2%. Verify depth via toe pinch.
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Stereotaxic Alignment: Fix head in frame. Level skull (Bregma and Lambda within 0.05 mm z-axis).
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Coordinate Targeting (Lateral Ventricle):
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AP: -0.3 mm (posterior to Bregma)
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ML: ±1.0 mm (lateral to midline)
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DV: -2.5 mm (ventral from skull surface)
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-
Injection:
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Use a Hamilton syringe (10 µL) with a 30G needle.
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Rate: 0.5 µL/minute. Critical: Rapid injection causes intracranial pressure spikes and reflux.
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Volume: Max 2-3 µL per site.
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Validation Step (Self-Check):
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Wait: Leave needle in place for 2 minutes post-injection to prevent backflow.
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Observation: Upon recovery, monitor for "tail flick" or "tremor" within 15 mins. Absence of any motor symptom at >0.1 µg suggests failed delivery (missed ventricle).
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Figure 2: Workflow for Intracerebroventricular (ICV) administration of MVIIC in mice.
Part 4: References
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McDonough, S. I., et al. (1996). "Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC." Journal of Neuroscience, 16(8), 2612–2623.[2]
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Valentino, K., et al. (1993). "Psychopharmacological activity of the novel calcium channel blocker omega-conotoxin MVIIC." Proceedings of the National Academy of Sciences, 90. (Contextualized via Conotoxins as Tools review).
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Souza, A. H., et al. (2011). "Omega-conotoxin MVIIC attenuates neuronal apoptosis in vitro and improves significant recovery after spinal cord injury in vivo in rats." Neurological Research. (Demonstrates safety of intralesional vs ICV route).
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Bingham, J. P., et al. (2013). "Omega-Conotoxins as Experimental Tools and Therapeutics in Pain Management." Marine Drugs, 11(3), 743-763.
Sources
- 1. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega-conotoxin MVIIC attenuates neuronal apoptosis in vitro and improves significant recovery after spinal cord injury in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC - PubMed [pubmed.ncbi.nlm.nih.gov]
